![molecular formula C26H22F4N6O2 B10861843 15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)
15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EEDi-5273 is an exceptionally potent and orally efficacious inhibitor of embryonic ectoderm development (EED). It has shown remarkable potential in achieving complete and persistent tumor regression, making it a promising candidate for further preclinical development for the treatment of human cancers and other diseases .
Preparation Methods
The synthesis of EEDi-5273 involves the conformational restriction of a previously reported EED inhibitor. The optimization of the lead compound yielded EEDi-5273, which binds to EED with an IC50 value of 0.2 nM . The specific synthetic routes and reaction conditions are detailed in the Journal of Medicinal Chemistry .
Chemical Reactions Analysis
EEDi-5273 undergoes various chemical reactions, including binding to the EED protein with high affinity. The compound demonstrates an excellent pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) profile. The major product formed from these reactions is the inhibition of KARPAS422 cell growth with an IC50 value of 1.2 nM .
Scientific Research Applications
EEDi-5273 has broad therapeutic potential in the treatment of multiple hematologic malignancies, solid tumors, and non-oncologic indications. It is capable of epigenetic modulations and has shown promising results in preclinical studies, including complete and persistent tumor regression in the KARPAS422 xenograft model . The compound’s ability to modulate the epigenetics and microenvironment of tumors and overcome drug resistance makes it a valuable candidate for further research .
Mechanism of Action
EEDi-5273 exerts its effects by binding to the EED protein, which is a core component of the polycomb repressive complex 2 (PRC2). EED allosterically stimulates the methyltransferase activity of enhancer of zeste homolog 2 (EZH2) through its binding to H3K27me3. By inhibiting EED, EEDi-5273 disrupts the function of PRC2, leading to the inhibition of tumor growth and regression .
Comparison with Similar Compounds
EEDi-5273 is compared with other EED inhibitors such as MAK683 from Novartis and FTX-6058 from Fulcrum Therapeutics, which have progressed into clinical development . EEDi-5273 stands out due to its exceptionally high binding affinity to EED and its ability to achieve complete and persistent tumor regression without signs of toxicity .
Properties
Molecular Formula |
C26H22F4N6O2 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one |
InChI |
InChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33) |
InChI Key |
OAYMRNSLBKYMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=CC(=NC=C2C3=CN=C(N4C3=C(C1=O)N=C4)NCC5=C(C=CC6=C5CCO6)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


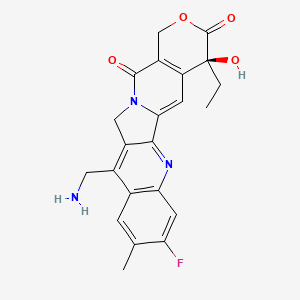
![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)
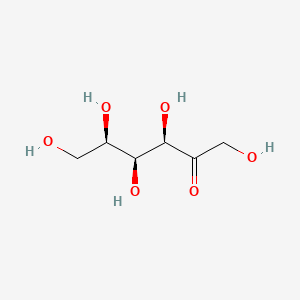
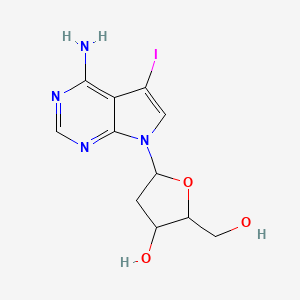
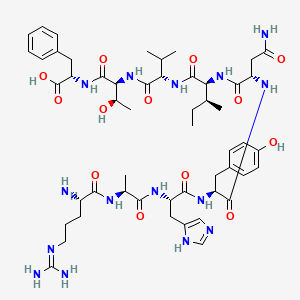
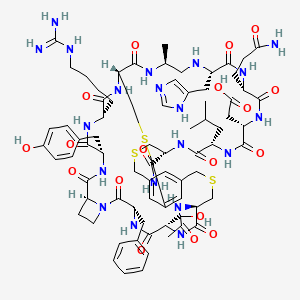
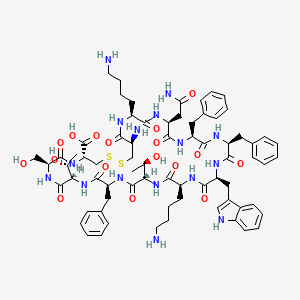
![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)
![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)
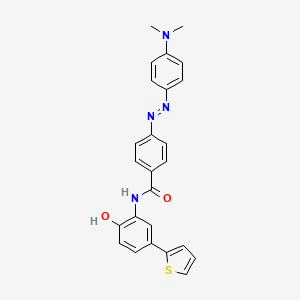
![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)

![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)
